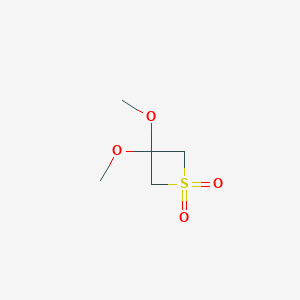

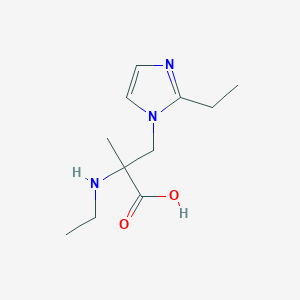

![molecular formula C54H88O18 B15327452 8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)

8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

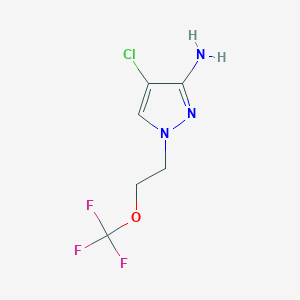

Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. Elaiophylin has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, and antiviral properties .

準備方法

Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrodiolide structure. The fermentation conditions, including the optimization of sporulation, are crucial for maximizing the yield of elaiophylin .

Industrial Production Methods: Industrial production of elaiophylin involves large-scale fermentation of Streptomyces melanosporus under controlled conditions. The fermentation medium is optimized to achieve high concentrations of elaiophylin, which is then extracted and purified to pharmaceutical grade .

化学反応の分析

Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation and stereospecific transformations. For example, exposure to methanol results in the formation of 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Common Reagents and Conditions: Common reagents used in the chemical reactions of elaiophylin include methanol and other alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the macrodiolide structure .

Major Products: The major products formed from the chemical reactions of elaiophylin include various methoxy derivatives, such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

科学的研究の応用

Elaiophylin has been extensively studied for its potential therapeutic applications. In the field of oncology, elaiophylin has demonstrated robust anti-tumor activity by inducing apoptosis, inhibiting proliferation, and suppressing migration and invasion of cancer cells . It has shown efficacy against pancreatic cancer cells by targeting the Wnt/β-Catenin signaling pathway .

In addition to its anticancer properties, elaiophylin has been investigated for its antimicrobial activity against Gram-positive bacteria and its potential as an immunosuppressive agent . Its ability to inhibit angiogenesis further underscores its potential in treating various diseases .

作用機序

Elaiophylin exerts its effects through multiple mechanisms. It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Elaiophylin also disrupts the interaction between heat shock protein 90 (Hsp90) and its cochaperone Cdc37, leading to the degradation of Hsp90 client proteins .

Furthermore, elaiophylin inhibits the Wnt/β-Catenin signaling pathway, which is crucial for cancer cell proliferation and survival . By targeting these molecular pathways, elaiophylin effectively suppresses tumor growth and metastasis.

類似化合物との比較

Elaiophylin is structurally similar to other macrodiolides, such as conglobatin A and efomycin. Conglobatin A, like elaiophylin, disrupts the Hsp90/Cdc37 interaction and exhibits anticancer properties . Efomycin, another related compound, shares structural similarities with elaiophylin but differs in its methoxy substitution at specific positions .

The uniqueness of elaiophylin lies in its broad spectrum of biological activities and its ability to target multiple molecular pathways. Its multifaceted therapeutic potential makes it a promising candidate for further research and development.

特性

IUPAC Name |

8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

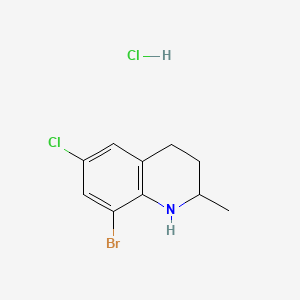

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)